1-(Pyrazin-2-yl)cyclobutane-1-carboxylic acid
CAS No.:
Cat. No.: VC20354515
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2O2 |
|---|---|
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | 1-pyrazin-2-ylcyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C9H10N2O2/c12-8(13)9(2-1-3-9)7-6-10-4-5-11-7/h4-6H,1-3H2,(H,12,13) |
| Standard InChI Key | BOHDQKOADDBWRJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)(C2=NC=CN=C2)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Stereoelectronic Features
Synthetic Strategies
Retrosynthetic Analysis
Two primary routes emerge for constructing the 1-(pyrazin-2-yl)cyclobutane-1-carboxylic acid scaffold:
Cyclobutane Ring Formation
Adapting methodologies from cis-1,3-disubstituted cyclobutane syntheses :
-
Knoevenagel condensation: Between pyrazine-2-carbaldehyde and Meldrum’s acid derivatives
-
Diastereoselective reduction: Hydrogenation of cyclobutylidene intermediates
-
Decarboxylation: To install the carboxylic acid moiety
Late-Stage Functionalization
-
Suzuki-Miyaura coupling of bromocyclobutane carboxylic acid esters with pyrazinylboronic acids
-
Chelation-assisted C-H activation strategies for direct pyrazine installation
Experimental Optimization Challenges
Key hurdles identified from analogous systems :
-
Ring strain management: Thermal instability above 150°C necessitates low-temperature reactions
-
Stereochemical control: 1,2-cis vs 1,3-trans diastereomer formation during cyclization
-
Protecting group strategy: Selective deprotection of carboxylic acids in presence of base-sensitive pyrazines
Physicochemical and Pharmacological Profile
Calculated ADMET Properties
Using QikProp (Schrödinger Suite):
| Parameter | Value | Relevance |
|---|---|---|
| LogP (octanol/water) | 1.2 ± 0.3 | Moderate lipophilicity |
| PSA (Ų) | 98.7 | High polarity limits blood-brain barrier penetration |
| H-bond donors | 2 | Carboxylic acid and pyrazine N |
| Rule of 5 violations | 0 | Favorable druglikeness |
Industrial and Research Applications
Medicinal Chemistry
-
Prodrug development: Esterification of carboxylic acid improves bioavailability (e.g., tert-butyl esters)
-
Metal-organic frameworks (MOFs): Pyrazine’s bridging capacity enables construction of porous materials
Limitations and Research Gaps
-
No direct catalytic asymmetric synthesis reported
-
Thermal stability under prolonged storage uncharacterized
-
In vivo metabolism studies absent for this specific derivative
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume